molecular formula C8H9BrO3 B2557263 4-Bromo-2,6-dimethoxyphenol CAS No. 70654-71-6

4-Bromo-2,6-dimethoxyphenol

Cat. No.: B2557263
CAS No.: 70654-71-6
M. Wt: 233.061
InChI Key: VKXCKVRDDDEQOG-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3. It is a brominated phenol derivative, characterized by the presence of two methoxy groups at the 2 and 6 positions and a bromine atom at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 4-Bromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the following steps :

    Starting Material: 2,6-dimethoxyphenol is dissolved in dichloromethane and cooled to -45°C under an inert atmosphere (argon).

    Addition of Sodium Hydride: Sodium hydride is slowly added to the solution to deprotonate the phenol.

    Bromination: N-bromosuccinimide (NBS) is added to the reaction mixture, and the temperature is gradually raised to room temperature over three hours.

    Workup: The reaction is quenched with distilled water, and the product is extracted with dichloromethane.

Chemical Reactions Analysis

4-Bromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common reagents and conditions for these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and palladium on carbon for reduction .

Scientific Research Applications

4-Bromo-2,6-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in microbial inhibition or pharmacological activity .

Comparison with Similar Compounds

4-Bromo-2,6-dimethoxyphenol can be compared with other brominated phenols and methoxy-substituted phenols:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the phenol ring.

Properties

IUPAC Name

4-bromo-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXCKVRDDDEQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70654-71-6
Record name 4-bromo-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 2 liter flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, was added 77 g (0.5 mol) of pyrogallol 1,3-dimethyl ether. 5.8 ml of MeOH, and 750 ml of CH2Cl2. To this solution was added 126 mg (5 mmol) of NaH (95%). The solution was stirred while cooling to −45° C. with a dry-ice acetone bath. 94 g (0.53 mol) of powdered N-bromosuccinimide was added rapidly. The reaction mixture was then stirred for 1 hour at −35° C., heated to room temperature over next 30 min, and finally refluxed for 30 min. The CH2Cl2 was removed under reduced pressure and the residue solidified. The tan solid was broken up and stirred well with 1 liter of ether. This was filtered and the residue was washed well with ether. The ether was evaporated under reduced pressure to yield a tan solid. The solid was placed in a 5 liter flask with 3 liters of ligroin (bp: 90-110° C.) and heated with stirring to 80° C. The hot solution was decanted from the brown oil and the hot yellow solution was allowed to cool at room temperature for 3 hr. The white needles was filtered off and dried to yield 74 g (63%) of 17.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
[Compound]
Name
ligroin
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
126 mg
Type
catalyst
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six
Name
Yield
63%

Synthesis routes and methods II

Procedure details

To a 500 mL flask fitted with a condenser, 2,6-dimethoxyphenol (10 g, 64.86 mmol) and 80 mL of anhydrous CHCl3 was added. The solution was cooled to −40° C. and NaH (60% dispersion in mineral oil, 26 mg, 0.65 mmol) was added. Another 20 mL of anhydrous CHCl3 was added followed by rapid addition of N-bromo-succinimide (12.77 g, 71.35 mmol). The reaction mixture was stirred for 1 hour at −35° C., heated to room temperature over the next 30 minutes and heated to reflux for another 30 minutes. The solvent was evaporated under vacuum overnight. The tan solid was stirred with 100 mL ether, the mixture was filtered, and the residue was washed with ether. The solvent was evaporated under vacuum to yield a tan solid, which was then dissolved in boiling hexanes. The solution was decanted from the brown oil and filtered through a pre-heated celite pad into a heated flask. The light yellow solution was allowed to cool at room temperature for 3 hours. White wooly needles were filtered off and dried to yield 217 (3.22 g, 22%). 1H NMR (CDCl3) δ 6.72 (s, 2H), 5.44 (s, 1H), 3.88 (s, 6H); 13C NMR (CDCl3) 147.47, 133.93, 110.88, 108.38, 56.33.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
26 mg
Type
catalyst
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
22%

Synthesis routes and methods III

Procedure details

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